Unmatched Recombinant PfPKG Inhibition Potency vs. In-Class Comparators
MMV03 demonstrates a sub-nanomolar IC50 in recombinant PfPKG kinase assays, making it significantly more potent at the molecular target level than the comparator PfPKG inhibitor TCMDC-124602 and other compounds in the trisubstituted imidazole class. This direct comparison of biochemical target engagement is a primary differentiator for research aimed at maximal target inhibition [1][2].
| Evidence Dimension | Inhibition of recombinant PfPKG (IC50) |
|---|---|
| Target Compound Data | 0.4 nM |
| Comparator Or Baseline | TCMDC-124602: 6,590 nM (6.59 μM) |
| Quantified Difference | MMV03 is approximately 16,475-fold more potent |
| Conditions | In vitro enzymatic ADP-Glo kinase assay |
Why This Matters
This sub-nanomolar potency ensures complete target engagement in cellular assays, validating PfPKG as the primary mechanism of action and providing a high-confidence chemical probe for target validation studies.
- [1] Vanaerschot, M., et al. (2020). Inhibition of Resistance-Refractory P. falciparum Kinase PKG Delivers Prophylactic, Blood Stage, and Transmission-Blocking Antiplasmodial Activity. Cell Chemical Biology, 27(7), 806-816.e8. View Source
- [2] Rawat, M., et al. (2025). Mechanistic insights into dual-active liver and blood-stage antiplasmodials. mBio, e0242325. View Source
